

# The Pharmacokinetics and Pharmacodynamics of Cefotaxime: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cefotaxime*

Cat. No.: *B1231043*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Cefotaxime, a third-generation cephalosporin antibiotic. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

## Pharmacokinetics

Cefotaxime is administered parenterally, as it is not absorbed orally.<sup>[1]</sup> Following administration, it is widely distributed in body tissues and fluids, including the cerebrospinal fluid (CSF), particularly when the meninges are inflamed.<sup>[1]</sup>

## Absorption and Distribution

Following intramuscular injection, Cefotaxime is rapidly absorbed, reaching peak plasma concentrations within 30 minutes.<sup>[2]</sup> The drug is approximately 31-50% bound to plasma proteins.<sup>[2]</sup>

## Metabolism and Excretion

Cefotaxime is partially metabolized in the liver to an active metabolite, O-desacetylcefotaxime, which also possesses antibacterial activity.<sup>[1][2]</sup> Both the parent drug and its active metabolite are primarily excreted by the kidneys.<sup>[1][3]</sup> The elimination half-life of Cefotaxime is approximately 1 to 1.5 hours, while the half-life of O-desacetylcefotaxime is slightly longer at

1.3 to 1.9 hours.[\[2\]](#) In cases of severe renal dysfunction, the half-life of both compounds is prolonged, necessitating dosage adjustments.[\[3\]](#)

Table 1: Pharmacokinetic Parameters of Cefotaxime in Adults

| Parameter                                 | Intravenous (IV) Administration       | Intramuscular (IM) Administration | Reference(s)        |
|-------------------------------------------|---------------------------------------|-----------------------------------|---------------------|
| Cmax (1g dose)                            | ~101.7 - 105 µg/mL                    | ~20.5 - 22 µg/mL                  | <a href="#">[4]</a> |
| Tmax (1g dose)                            | End of infusion                       | ~0.5 hours                        | <a href="#">[4]</a> |
| Elimination Half-life (t <sub>1/2</sub> ) | ~0.84 - 1.25 hours                    | ~0.92 - 1.35 hours                | <a href="#">[4]</a> |
| Volume of Distribution (V <sub>d</sub> )  | ~25 - 33 L                            | ~32 - 37 L                        | <a href="#">[4]</a> |
| Total Body Clearance                      | ~249 - 341 mL/min/1.73 m <sup>2</sup> | ~315 mL/min/1.73 m <sup>2</sup>   | <a href="#">[4]</a> |
| Renal Clearance                           | ~130 - 177 mL/min/1.73 m <sup>2</sup> | Not specified                     | <a href="#">[4]</a> |
| Protein Binding                           | 35 - 45%                              | 35 - 45%                          | <a href="#">[4]</a> |

Table 2: Pharmacokinetic Parameters of Desacetylcefotaxime in Adults

| Parameter                                 | Value             | Reference(s)        |
|-------------------------------------------|-------------------|---------------------|
| Elimination Half-life (t <sub>1/2</sub> ) | ~1.5 - 2.3 hours  | <a href="#">[3]</a> |
| Plasma Clearance                          | ~744 ± 226 mL/min |                     |
| Volume of Distribution (V <sub>d</sub> )  | ~56 ± 24 L        |                     |

## Pharmacodynamics

Cefotaxime exhibits time-dependent bactericidal activity, meaning its efficacy is best correlated with the duration that the free drug concentration remains above the minimum inhibitory

concentration (MIC) of the target pathogen.[5] It shows little concentration-dependent killing and has a minimal post-antibiotic effect against Gram-negative bacteria.[5]

## Mechanism of Action

As a  $\beta$ -lactam antibiotic, Cefotaxime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[6] This acylation of PBPs prevents the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall.[6] The inhibition of cell wall synthesis ultimately leads to cell lysis and bacterial death.[6] The syn-configuration of the methoxyimino moiety in its structure confers stability against many  $\beta$ -lactamase enzymes.[6]



[Click to download full resolution via product page](#)

Mechanism of action of Ceftazidime.

## Spectrum of Activity

Cefotaxime has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[7] It is generally more active against Gram-negative organisms than first and second-generation cephalosporins.[8]

Table 3: In Vitro Activity of Ceftazidime Against Selected Gram-Positive Bacteria

| Organism                                          | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
|---------------------------------------------------|---------------|---------------|--------------|
| Staphylococcus aureus (methicillin-susceptible)   | 1.1 - 2.0     | 4.0 - 8.0     | [9][10]      |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.01 - 0.06  | 0.05 - 0.19   | [9][11]      |
| Streptococcus pneumoniae (penicillin-resistant)   | 0.5 - 1.0     | 1.0 - 2.0     | [12]         |
| Streptococcus pyogenes                            | ≤0.01 - 0.03  | ≤0.01 - 0.05  | [9]          |

Table 4: In Vitro Activity of Cefotaxime Against Selected Gram-Negative Bacteria

| Organism               | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
|------------------------|---------------|---------------|--------------|
| Escherichia coli       | ≤0.12 - 0.25  | ≤0.12 - 0.5   | [11]         |
| Haemophilus influenzae | ≤0.007 - 0.03 | ≤0.007 - 0.06 | [6][9]       |
| Klebsiella pneumoniae  | ≤0.12 - 0.25  | 0.25 - 0.5    | [11]         |
| Neisseria gonorrhoeae  | ≤0.004 - 0.03 | ≤0.004 - 0.06 | [9]          |
| Proteus mirabilis      | ≤0.12         | ≤0.12         | [13]         |
| Pseudomonas aeruginosa | 8.0 - 19.0    | 16.0 - >128   | [9][14][15]  |
| Serratia marcescens    | 0.25 - 2.0    | 4.0 - 64.0    | [11]         |

## Resistance Mechanisms

The primary mechanism of resistance to Cefotaxime in Gram-negative bacteria is the production of  $\beta$ -lactamase enzymes that hydrolyze the  $\beta$ -lactam ring.[\[16\]](#) In Gram-negative bacteria such as Enterobacteriaceae, the induction of AmpC  $\beta$ -lactamase is a significant resistance mechanism, often triggered by the presence of  $\beta$ -lactam antibiotics.[\[4\]](#) This induction is regulated by the AmpG-AmpR-AmpC signaling pathway.[\[4\]](#) In methicillin-resistant *Staphylococcus aureus* (MRSA), resistance is mediated by the acquisition of the *mecA* gene, which encodes for a modified penicillin-binding protein, PBP2a.[\[5\]](#) PBP2a has a low affinity for  $\beta$ -lactam antibiotics, allowing the bacteria to continue cell wall synthesis even in the presence of the drug.[\[5\]](#)

[Click to download full resolution via product page](#)

AmpC β-lactamase induction pathway.

# Experimental Protocols

## Determination of Pharmacokinetic Parameters

A typical clinical pharmacokinetic study for an intravenous antibiotic like Cefotaxime involves the following workflow:



[Click to download full resolution via product page](#)

Workflow for a pharmacokinetic study.

### Protocol for HPLC Analysis of Cefotaxime in Human Plasma:

- Sample Preparation:
  - To 500 µL of plasma, add a known concentration of an internal standard.
  - Precipitate proteins by adding 100 µL of 10% acetic acid and 500 µL of acetonitrile.
  - Vortex the mixture for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.
  - Collect the supernatant and evaporate to dryness.
  - Reconstitute the dried residue in the mobile phase.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
  - Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol (e.g., 80:12:8 v/v/v), adjusted to an acidic pH.
  - Flow Rate: Typically 1.0 mL/min.
  - Detection: UV detection at a wavelength of 235-280 nm.
- Quantification:
  - Generate a standard curve using known concentrations of Cefotaxime in blank plasma.
  - Calculate the concentration of Cefotaxime in the unknown samples by comparing their peak areas to the standard curve.

## Determination of Protein Binding by Equilibrium Dialysis

- Apparatus: Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (MWCO 12-14 kDa).
- Procedure:

- Add plasma spiked with a known concentration of Cefotaxime to one chamber of the dialysis cell.
- Add protein-free buffer to the other chamber.
- Incubate the apparatus at 37°C with gentle shaking to allow equilibrium to be reached (typically 4-6 hours).
- After incubation, collect samples from both the plasma and buffer chambers.

- Analysis:
  - Determine the concentration of Cefotaxime in both the plasma and buffer samples using a validated analytical method (e.g., HPLC).
  - The concentration in the buffer chamber represents the unbound drug concentration.
  - Calculate the percentage of protein binding.

## Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method (based on CLSI guidelines):

- Preparation of Antimicrobial Solutions: Prepare a series of two-fold serial dilutions of Cefotaxime in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
- Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in each well.
- Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
- Interpretation: The MIC is the lowest concentration of Cefotaxime that completely inhibits visible bacterial growth.

### Kirby-Bauer Disk Diffusion Method:

- Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
- Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.
- Disk Application: Aseptically apply a Cefotaxime-impregnated disk (typically 30 µg) to the surface of the agar.
- Incubation: Invert the plates and incubate at 35°C for 16-24 hours.
- Interpretation: Measure the diameter of the zone of inhibition around the disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints provided by organizations such as CLSI or EUCAST.[17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial susceptibility of *Staphylococcus aureus* and *Staphylococcus pseudintermedius* isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin-Binding Protein 2a of Methicillin-Resistant *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]

- 7. [downloads.regulations.gov](https://downloads.regulations.gov) [downloads.regulations.gov]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIC EUCAST [mic.eucast.org]
- 11. [digital.car.chula.ac.th](https://digital.car.chula.ac.th) [digital.car.chula.ac.th]
- 12. Clinical Isolates of *Streptococcus pneumoniae* with Different Susceptibilities to Ceftriaxone and Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 14. Influence of inoculum size on activity of cefoperazone, cefotaxime, moxalactam, piperacillin, and N-formimidoyl thienamycin (MK0787) against *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MIC EUCAST [mic.eucast.org]
- 16. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 17. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Cefotaxime: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1231043#pharmacokinetics-and-pharmacodynamics-of-cefotaxime>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)